REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[Cl:5][C:6]1[N:11]=[C:10](Cl)[CH:9]=[CH:8][N:7]=1.[NH4+].[Cl-]>C1COCC1>[Cl:5][C:6]1[N:11]=[C:10]([CH2:1][CH3:2])[CH:9]=[CH:8][N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
71.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
Then, the reaction mixture was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with ethyl acetate and hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.7 mmol | |
AMOUNT: MASS | 5.031 g | |
YIELD: PERCENTYIELD | 27.9% | |
YIELD: CALCULATEDPERCENTYIELD | 27.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |